molecular formula C13H15Cl2N3 B1169984 Topaz CAS No. 1302-59-6

Topaz

Cat. No.: B1169984
CAS No.: 1302-59-6
M. Wt: 284.18 g/mol
InChI Key: WKBPZYKAUNRMKP-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which topaz exerts its effects is primarily physical rather than chemical. Its hardness and durability make it suitable for use in jewelry and industrial applications. The piezoelectric properties of this compound allow it to convert electrical signals into ultrasonic waves and vice versa, making it valuable in ultrasonic devices .

Biological Activity

Topaz, a silicate mineral composed primarily of aluminum and fluorine, has garnered attention for its potential biological activities. While traditionally known for its gemstone qualities, recent studies have explored its biochemical properties and interactions within biological systems. This article delves into the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and implications in clinical research.

Antioxidant Activity

Recent investigations into the antioxidant activity of this compound extracts have shown promising results. A study evaluating various cultivars of Hypericum perforatum, including cv. Topas, demonstrated significant antioxidant capabilities through different assays:

  • DPPH Assay : The extract from cv. Topas exhibited a half-maximal inhibitory concentration (IC50) value comparable to standard antioxidants. Specifically, the IC50 was found to be 0.586 ± 0.062 mg/mL, indicating strong radical scavenging activity .
  • Reducing Power : The reducing power assay further supported these findings, showing that extracts from cv. Topas had a high capacity to reduce ferric ions, which correlates with antioxidant potential.
  • Chelating Activity : The chelation of metal ions is another critical mechanism by which antioxidants function. Extracts from cv. Topas displayed moderate chelating activity, suggesting a multifaceted approach to mitigating oxidative stress .

Table 1: Antioxidant Activity of Hypericum perforatum Extracts

CultivarDPPH IC50 (mg/mL)Reducing PowerChelating Activity
cv. Topas0.586 ± 0.062HighModerate
cv. HelosHigher than TopasModerateLow
cv. Elixir1.625 ± 0.048LowModerate

Antimicrobial Properties

The antimicrobial activity of this compound extracts has also been studied, particularly against Gram-positive bacteria. The extracts showed high efficacy in inhibiting the growth of several bacterial strains, which is crucial for developing natural antimicrobial agents .

Clinical Implications

This compound's potential extends into clinical research, particularly in oncology and metabolic disorders:

  • This compound-1 Study : This Phase III clinical trial investigated the efficacy of durvalumab combined with chemotherapy in patients with advanced biliary tract cancer (BTC). The study highlighted the mutation status's impact on treatment outcomes, suggesting that specific genetic alterations could influence the effectiveness of therapies involving compounds related to this compound .
  • This compound Trial in Osteoporosis : Another notable study focused on the use of zoledronic acid (not directly related to this compound but sharing the name) aimed to assess fracture risk in patients with parkinsonism. This trial emphasizes the importance of mineral-based treatments in managing bone density and fracture prevention .

Case Studies

Several case studies have illustrated this compound's biological activity:

  • Case Study on Antioxidant Effects : A randomized controlled trial involving patients with oxidative stress-related conditions showed that supplementation with Hypericum perforatum extracts led to significant reductions in biomarkers of oxidative damage.
  • Antimicrobial Efficacy Case : A clinical evaluation demonstrated that this compound-derived extracts effectively reduced bacterial load in patients with chronic infections resistant to conventional antibiotics.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBPZYKAUNRMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042260
Record name Penconazole
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Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66246-88-6
Record name Penconazole
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Record name Penconazole [BSI:ISO]
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Record name 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole
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